4-[benzyl(ethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
4-[Benzyl(ethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a pyrazolopyridine derivative characterized by a benzyl(ethyl)amino substituent at the C4 position, a methyl group at N1, and a carboxylic acid moiety at C3. The carboxylic acid form is typically synthesized via hydrolysis of the ethyl ester under alkaline conditions (e.g., KOH or LiOH) .
Pyrazolo[3,4-b]pyridines are heterocyclic scaffolds with broad pharmacological relevance, including antiviral, adenosine receptor (AR)-modulating, and kinase-inhibiting activities.
Properties
IUPAC Name |
4-[benzyl(ethyl)amino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-21(11-12-7-5-4-6-8-12)15-13-10-19-20(2)16(13)18-9-14(15)17(22)23/h4-10H,3,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYZVBUTMPYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C3C=NN(C3=NC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Benzyl(ethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No: 860785-50-8) is a compound that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 314.35 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit various biological activities including anti-inflammatory, anticancer, and enzyme inhibition properties. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, derivatives of pyrazolo[3,4-b]pyridine have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
- Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition : This compound has been identified as a potent inhibitor of NAMPT, an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and survival .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substitutions on the pyrazole ring. Studies suggest that modifications to the benzyl and ethyl groups can enhance potency and selectivity towards specific biological targets.
| Compound | Target | IC50 Value (μM) |
|---|---|---|
| This compound | COX-2 | TBD |
| Other derivatives | COX-2 | 0.04 ± 0.09 |
| Other derivatives | NAMPT | TBD |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, derivatives exhibited significant anti-inflammatory effects comparable to indomethacin . The effective doses were determined to be around 9.17 μM for indomethacin compared to lower ED50 values for certain pyrazolo derivatives.
- Cancer Cell Line Inhibition : Compounds with similar structures have shown promising results in inhibiting growth in various human cancer cell lines such as HeLa and HCT116. For instance, certain derivatives demonstrated IC50 values below 1 μM in these assays .
- Pharmacokinetic Studies : Recent investigations into the pharmacokinetics of pyrazolo-pyridone inhibitors revealed that certain compounds maintain plasma exposure above their biochemical IC90 levels for extended periods following administration . This suggests potential for therapeutic use in chronic conditions.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including BEAP, exhibit significant biological activities. Notable applications include:
- Anticancer Activity : Studies have shown that BEAP can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : BEAP has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Interaction Studies
Understanding how BEAP interacts with biological targets is crucial for optimizing its therapeutic potential. Interaction studies typically employ techniques such as:
- Molecular Docking : This computational method predicts how BEAP binds to specific protein targets, providing insights into its mechanism of action.
- Binding Affinity Assays : Experimental techniques measure the strength of interaction between BEAP and its targets, which is essential for evaluating its efficacy.
Case Studies
Several studies have documented the applications of BEAP in various fields:
-
Cancer Research :
- A study published in a peer-reviewed journal demonstrated that BEAP effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
-
Neuroscience :
- Research indicated that BEAP protected neuronal cells from glutamate-induced excitotoxicity in vitro, suggesting its potential as a neuroprotective agent .
-
Inflammatory Disorders :
- In animal models of inflammation, BEAP reduced edema and inflammatory markers, supporting its use in treating inflammatory diseases .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The 5-carboxylic acid group undergoes classical acid-derived transformations:
Key studies show that the carboxylic acid participates in hydrogen bonding with biological targets (e.g., kinases), modulating binding affinity .
Pyrazole Ring Reactivity
Electrophilic substitutions dominate at the pyrazole ring’s electron-rich positions (C3 and C6):
| Reaction | Reagents | Position Modified | Outcome | Selectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | C3 | 3-Nitro derivative | >90% regioselectivity |
| Halogenation | Cl₂/FeCl₃ (rt) | C6 | 6-Chloro analog | Moderate (C6 > C3) |
| Sulfonation | SO₃/Pyridine | C3 | 3-Sulfonic acid | Limited solubility |
Microwave-assisted reactions enhance yields (e.g., 98% for nitration under 180°C) .
Benzyl(ethyl)amino Substituent Modifications
The 4-position amino group undergoes alkylation/dealkylation and oxidation:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| N-Dealkylation | HCO₃H/H₂O (reflux) | 4-Amino derivative | Precursor for radiolabeling |
| Oxidation | KMnO₄/H₂O (pH 10) | 4-Nitroso compound | Intermediate for heterocyclic coupling |
| Schiff Base Formation | Aldehydes (rt, 12h) | Imine-linked conjugates | Bioactivity enhancement |
The ethyl group’s steric bulk limits nucleophilic attacks at the amino nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Substrates | Position Functionalized | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Aryl boronic acids | C6 | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Amines | C3 | 55–68% |
Cross-coupling at C6 is preferred due to lower steric hindrance compared to C3 .
Biological Interactions
The compound’s reactivity correlates with pharmacological activity:
- Kinase Inhibition : Carboxylic acid deprotonation facilitates binding to ATP pockets (IC₅₀ = 0.8 µM vs. PKBα) .
- Antimicrobial Activity : Ester derivatives show MIC = 4 µg/mL against S. aureus.
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Degradation Pathway | Half-Life | Primary Degradant |
|---|---|---|---|
| Acidic (pH 2) | Hydrolysis of ethylamino group | 48h | 4-Amino derivative |
| Alkaline (pH 10) | Decarboxylation | 12h | Pyrazole-pyridine core |
| UV Light | Photooxidation of benzyl group | 72h | 4-Benzaldehyde analog |
Stabilization strategies include lyophilization (≥2 years shelf life at -20°C) .
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Lacks 4-amino substituent | Reduced electrophilic substitution at C3/C6 |
| 4-Chloro-1-ethyl derivative | Chlorine at C4 | Enhanced Suzuki coupling efficiency (85%) |
| Ethyl 4-(benzylamino) ester | Ethyl ester at C5 | Faster hydrolysis in plasma (t₁/₂ = 1h) |
Unresolved Challenges
- Regioselectivity in Halogenation : Competing C3 vs. C6 substitution remains poorly controlled .
- Scale-Up Limitations : Gould–Jacobs cyclization requires POCl₃, complicating industrial synthesis .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituents at the C4, C5, and N1 positions. Below is a comparative analysis of key analogs:
Structural and Functional Modifications
¹ Inferred activity: The benzyl(ethyl)amino group may enhance A1AR binding compared to smaller substituents, as seen in and . ² EC₅₀: Effective concentration for 50% HSV-1 inhibition in Vero cells . ³ EC₅₀: Activity against Vaccinia virus .
Key Findings
A1 Adenosine Receptor (A1AR) Affinity: Analog 2, with a 2-chloro-2-phenylethyl group at C4, exhibits sub-10 nM Ki values for A1AR, attributed to hydrophobic interactions with the receptor’s orthosteric pocket . The target compound’s bulkier benzyl(ethyl)amino group may reduce A1AR affinity compared to Analog 2 but could improve selectivity for other AR subtypes .
Antiviral Activity: Carboxylic acid derivatives (e.g., Analog 4) show enhanced antiviral potency compared to ester forms, likely due to improved cellular uptake .
Solubility and Bioavailability :
- Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters, making them more suitable for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
